molecular formula C27H21N3O2S B11993411 (2E)-5-benzyl-3-phenyl-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one

(2E)-5-benzyl-3-phenyl-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one

Cat. No.: B11993411
M. Wt: 451.5 g/mol
InChI Key: FLQLEQDKZQRGTG-CJJYVHHKSA-N
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Preparation Methods

The synthesis of 5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the reaction of 5-PH-2-FURALDEHYDE with a thiazolidine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE can undergo various chemical reactions, including:

Scientific Research Applications

5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar compounds to 5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE include other thiazolidine derivatives such as:

  • 2-FURALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
  • 2-FURALDEHYDE (5-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
  • 5-PHENYL-2-FURALDEHYDE (5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE lies in its specific combination of functional groups, which may confer unique reactivity and biological activity.

Properties

Molecular Formula

C27H21N3O2S

Molecular Weight

451.5 g/mol

IUPAC Name

(2E)-5-benzyl-3-phenyl-2-[(E)-(5-phenylfuran-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H21N3O2S/c31-26-25(18-20-10-4-1-5-11-20)33-27(30(26)22-14-8-3-9-15-22)29-28-19-23-16-17-24(32-23)21-12-6-2-7-13-21/h1-17,19,25H,18H2/b28-19+,29-27+

InChI Key

FLQLEQDKZQRGTG-CJJYVHHKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=C(O3)C4=CC=CC=C4)/S2)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=NN=CC3=CC=C(O3)C4=CC=CC=C4)S2)C5=CC=CC=C5

Origin of Product

United States

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